molecular formula C16H17ClN2O2 B4431805 2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide

Cat. No. B4431805
M. Wt: 304.77 g/mol
InChI Key: DSFFSUXKLZTWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as CP-96,345, is a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that is involved in several physiological functions, including appetite regulation, stress response, and cardiovascular function. The Y5 receptor is one of the five subtypes of NPY receptors and is mainly expressed in the brain, particularly in the hypothalamus, which is a key regulator of energy homeostasis. The development of CP-96,345 has opened up new avenues for studying the role of NPY and its receptors in various physiological and pathological conditions.

Mechanism of Action

2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide is a selective antagonist of the Y5 receptor, which is one of the five subtypes of NPY receptors. The Y5 receptor is mainly expressed in the brain, particularly in the hypothalamus, which is a key regulator of energy homeostasis. By blocking the Y5 receptor, this compound can modulate the effects of NPY on appetite regulation, stress response, and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Appetite regulation: this compound has been shown to reduce food intake and body weight in animal models, suggesting that Y5 receptor blockade may have therapeutic potential for the treatment of obesity and other metabolic disorders.
2. Stress response: this compound has been shown to modulate the stress response in animal models, suggesting that Y5 receptor blockade may have therapeutic potential for the treatment of stress-related disorders.
3. Cardiovascular function: this compound has been shown to have beneficial effects on cardiovascular function in animal models, suggesting that Y5 receptor blockade may have therapeutic potential for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective: this compound is a selective antagonist of the Y5 receptor, which allows for the specific modulation of the effects of NPY on appetite regulation, stress response, and cardiovascular function.
2. Potent: this compound is a potent Y5 receptor antagonist, which allows for the effective modulation of the effects of NPY on physiological functions.
3. Well-characterized: this compound has been extensively characterized in terms of its biochemical and physiological effects, which allows for the reliable interpretation of experimental results.
Limitations:
1. Cost: this compound can be expensive to purchase, which may limit its use in some lab experiments.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
3. Species differences: The effects of this compound may vary between different animal species, which may limit its generalizability to human physiology.

Future Directions

There are several future directions for the use of 2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide in scientific research, including:
1. Development of new Y5 receptor antagonists: this compound has been a valuable tool for studying the role of the Y5 receptor in physiological and pathological conditions. However, the development of new Y5 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties may further enhance our understanding of the role of NPY and its receptors.
2. Clinical trials: The preclinical data on the potential therapeutic applications of Y5 receptor antagonists, including this compound, are promising. Clinical trials are needed to determine the safety and efficacy of Y5 receptor antagonists in humans.
3. Mechanistic studies: The mechanisms underlying the effects of Y5 receptor antagonism on physiological functions, such as appetite regulation, stress response, and cardiovascular function, are not fully understood. Further mechanistic studies are needed to elucidate these mechanisms.
In conclusion, this compound is a selective antagonist of the Y5 receptor that has been extensively used in scientific research to study the role of NPY and its receptors in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments and has opened up new avenues for studying the role of NPY and its receptors in various physiological and pathological conditions. Further research is needed to fully elucidate the mechanisms underlying the effects of Y5 receptor antagonism and to determine the clinical potential of Y5 receptor antagonists in humans.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively used in scientific research to study the physiological and pathological roles of NPY and its receptors. Some of the key applications of this compound include:
1. Appetite regulation: this compound has been used to study the role of NPY and its receptors in appetite regulation. Studies have shown that Y5 receptor antagonism can reduce food intake and body weight in animal models, suggesting that Y5 receptor blockade may have therapeutic potential for the treatment of obesity and other metabolic disorders.
2. Stress response: NPY is known to be involved in the stress response, and Y5 receptor antagonism has been shown to modulate the stress response in animal models. This compound has been used to study the role of Y5 receptor blockade in the stress response and its potential therapeutic applications.
3. Cardiovascular function: NPY is also involved in the regulation of cardiovascular function, and Y5 receptor antagonism has been shown to have beneficial effects on cardiovascular function in animal models. This compound has been used to study the role of Y5 receptor blockade in cardiovascular function and its potential therapeutic applications.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-6-7-14(17)15(9-11)21-12(2)16(20)19-10-13-5-3-4-8-18-13/h3-9,12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFSUXKLZTWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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